

Capreomycin Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Capreomycin Sulfate*

Cat. No.: *B1662203*

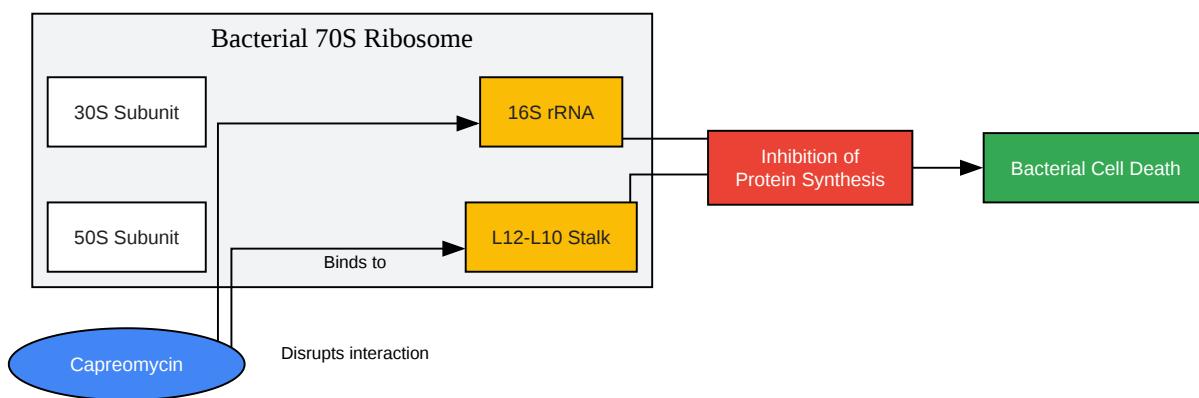
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of **capreomycin sulfate**, a critical second-line antibiotic for the treatment of multidrug-resistant tuberculosis (MDR-TB). The information presented herein is intended to support research, scientific understanding, and drug development efforts related to this important therapeutic agent.

Introduction

Capreomycin is a cyclic polypeptide antibiotic produced by *Streptomyces capreolus*.^{[1][2]} It is a complex of four microbiologically active components: capreomycins IA, IB, IIA, and IIB.^[1] Primarily used in combination with other antitubercular drugs, capreomycin is a crucial component of treatment regimens for MDR-TB, particularly when resistance to first-line agents like isoniazid and rifampin is present.^{[3][4][5]} Despite its clinical importance, capreomycin exhibits significant toxicities, necessitating a thorough understanding of its pharmacokinetic and pharmacodynamic profiles for safe and effective use.^{[3][4]}


Pharmacodynamics

The pharmacodynamic properties of capreomycin are centered on its antimycobacterial activity and the mechanisms by which it exerts its therapeutic and toxic effects.

The primary mechanism of action of capreomycin is the inhibition of bacterial protein synthesis. [1][2] While not fully elucidated, it is understood that capreomycin targets the bacterial 70S ribosome, interacting with both the 30S and 50S subunits.[2][6] This binding disrupts the elongation phase of protein synthesis by causing misreading of the mRNA template and obstructing the translocation of tRNA and mRNA on the ribosome.[2]

Key molecular interactions include:

- Binding to the 16S rRNA: Capreomycin's interaction with the 16S ribosomal subunit is a critical step in its inhibitory action.[1][3]
- Role of the *tlyA* gene: The *tlyA* gene encodes a 2'-O-methyltransferase that modifies nucleotides in both the 16S and 23S rRNA. These methylations are crucial for capreomycin binding. Inactivation of *tlyA* is a known mechanism of capreomycin resistance.[1][7]
- Disruption of L12-L10 Interaction: Evidence suggests that capreomycin may also inhibit protein synthesis by disrupting the interaction between ribosomal proteins L12 and L10, which form the stalk of the 50S subunit and are essential for recruiting translation factors.[8]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of capreomycin targeting the bacterial ribosome.

Capreomycin's spectrum of activity is primarily restricted to mycobacteria.^[1] It is a key drug in the treatment of MDR-TB in combination with other second-line drugs.^[1] Resistance to capreomycin can develop, often through mutations in ribosomal RNA or proteins that reduce the drug's binding affinity.^[2] Inactivation of the *tlyA* methylase gene is a significant mechanism of resistance.^[1] Cross-resistance between capreomycin and viomycin is common, and partial cross-resistance with kanamycin and neomycin has been observed.^{[7][9]}

Pharmacokinetics

The pharmacokinetic profile of **capreomycin sulfate** is characterized by poor oral bioavailability, requiring parenteral administration, and renal excretion.

Capreomycin is not significantly absorbed from the gastrointestinal tract and must be administered parenterally, either through intramuscular (IM) or intravenous (IV) injection.^{[1][7]} Following a 1 g IM dose in healthy adults, peak plasma concentrations (C_{max}) are typically achieved within 1 to 2 hours.^{[7][10]} Peak serum levels are approximately 30% higher with IV administration compared to IM injection.^[1]

Information on the distribution of capreomycin into various body tissues and fluids is limited.^[7] It is not known if the drug crosses the placenta or is distributed into breast milk.^[7]

The metabolism of capreomycin has not been extensively studied, and it is believed to be excreted mainly unchanged.^[7]

Capreomycin is primarily excreted unchanged in the urine through glomerular filtration.^[7] In individuals with normal renal function, approximately 52% of a 1 g IM dose is excreted in the urine within 12 hours.^{[6][7]} The elimination half-life (t_{1/2}) in patients with normal renal function is between 4 and 6 hours.^{[1][11]} This half-life is significantly prolonged in patients with impaired renal function.^{[4][9]}

The following tables summarize key pharmacokinetic parameters for **capreomycin sulfate**.

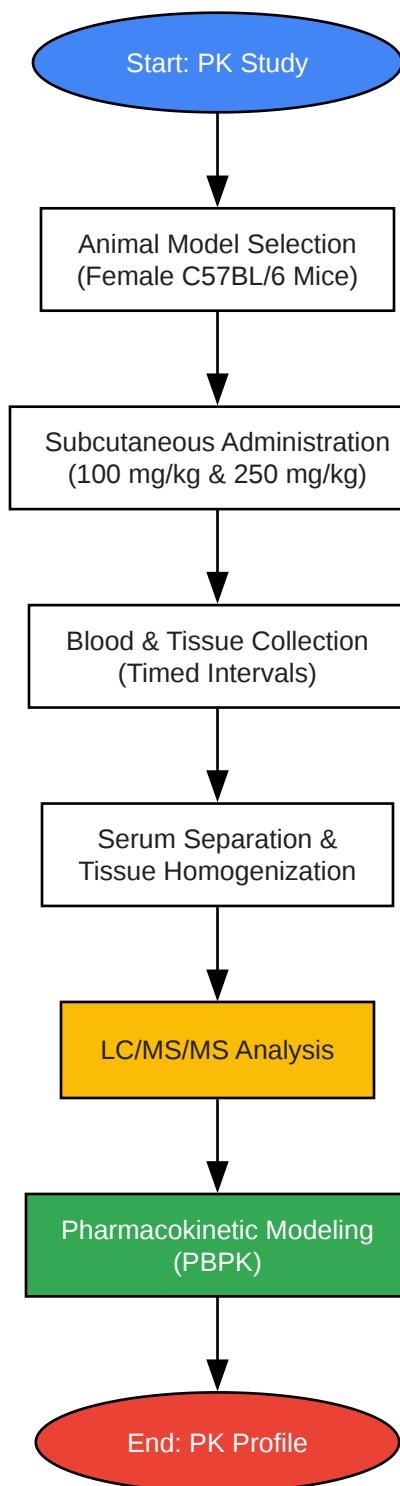
Table 1: Pharmacokinetic Parameters in Humans with Normal Renal Function

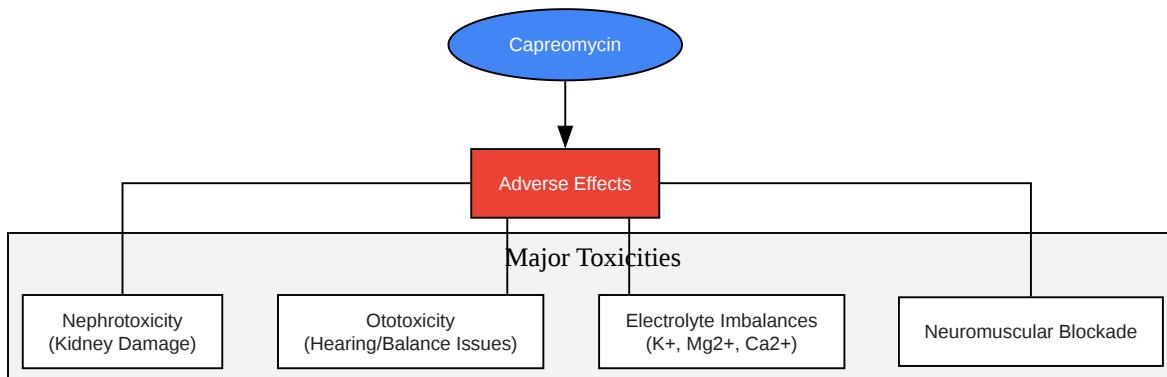
Parameter	Value	Route of Administration	Reference(s)
Time to Peak Concentration (T _{max})	1-2 hours	Intramuscular	[1][7][10]
Peak Plasma Concentration (C _{max})	20-47 µg/mL	1 g Intramuscular	[7][12]
Elimination Half-life (t _{1/2})	4-6 hours	Intramuscular/Intravenous	[1][11]
Urinary Excretion	~52% in 12 hours (unchanged)	1 g Intramuscular	[6][7]
Therapeutic Peak Concentration Target	35-45 µg/mL	Not specified	[9][13]

Table 2: Impact of Renal Impairment on Capreomycin Half-life

Creatinine Clearance (mL/min)	Elimination Half-life (hours)	Reference(s)
100-110	5-6	[9]
50-80	7-10	[9]
20-40	12-20	[9]
10	29	[9]
0	55	[9]

Table 3: Pharmacokinetic Parameters from a Phase I Study of Inhaled Dry Powder Capreomycin in Healthy Adults


Dose	Mean C _{max} (ng/mL)	Mean AUC _{0-t} (h·ng/mL)	Half-life (t _{1/2})	Reference(s)
25 mg	169	969	4.8 ± 1.0 h (for highest dose)	[14]
300 mg	2,315	19,959	4.8 ± 1.0 h	[14]


Key Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic and pharmacodynamic studies.

A physiologically based pharmacokinetic (PBPK) model for capreomycin was developed using data from a study in mice.[\[3\]](#)

- Animal Model: Female C57BL/6 mice, 6-8 weeks old.[\[3\]](#)
- Dosing: **Capreomycin sulfate** was dissolved in phosphate-buffered saline (PBS) and administered as a single subcutaneous injection at two dose levels: 100 mg/kg and 250 mg/kg.[\[3\]](#)
- Sample Collection: Blood and tissues (kidney, lung, liver, spleen) were collected at specified time points post-administration.[\[3\]](#)
- Analytical Method: Capreomycin concentrations in serum and tissue homogenates were determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[\[3\]](#)
- Data Analysis: A PBPK model was constructed to predict the absorption, distribution, metabolism, and excretion (ADME) of capreomycin.[\[3\]\[15\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism of action of Capreomycin_Chemicalbook [chemicalbook.com]
- 2. What is the mechanism of Capreomycin Sulfate? [synapse.patsnap.com]
- 3. A Physiologically Based Pharmacokinetic Model for Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. Capreomycin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Capreomycin | C50H88N28O15 | CID 3000502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The antituberculosis antibiotic capreomycin inhibits protein synthesis by disrupting interaction between ribosomal proteins L12 and L10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.aap.org [publications.aap.org]
- 10. mims.com [mims.com]

- 11. reference.medscape.com [reference.medscape.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Capreomycin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 14. Phase I, Single-Dose, Dose-Escalating Study of Inhaled Dry Powder Capreomycin: a New Approach to Therapy of Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A physiologically based pharmacokinetic model for capreomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Capreomycin Sulfate: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662203#capreomycin-sulfate-pharmacokinetics-and-pharmacodynamics>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com